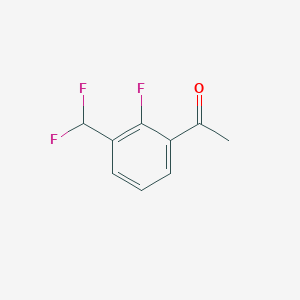

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone

Description

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is a fluorinated aromatic ketone characterized by a difluoromethyl (-CF₂H) group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. This compound belongs to the broader class of acetophenone derivatives, which are widely studied for their electronic and steric properties, influencing both synthetic applications and biological activity. The difluoromethyl group is a strong electron-withdrawing substituent, which can modulate the compound’s reactivity, metabolic stability, and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name |

1-[3-(difluoromethyl)-2-fluorophenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIMUUKRQQPSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the difluoromethylation of phenols, which can be carried out using reagents such as cesium carbonate and sodium 2-chloro-2,2-difluoroacetate in a solvent like dimethylformamide at elevated temperatures . Another method involves the use of difluoromethyl phenyl sulfone as a difluoromethylidene equivalent, which can be transformed into the desired product through nucleophilic substitution and elimination reactions .

Industrial Production Methods

Industrial production of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile, leading to the substitution of a hydrogen atom.

Nucleophilic Substitution: The difluoromethyl group can be introduced through nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under mild to moderate conditions.

Nucleophilic Substitution: Reagents such as difluoromethyl phenyl sulfone and cesium carbonate are used under anhydrous conditions and elevated temperatures

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and chemical resistance.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving fluorinated molecules.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity and function . Additionally, the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone with structurally related compounds in terms of substituents, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Selected Ethanone Derivatives

Key Comparative Insights

Hybrid Structures: Thiazole-pyridine hybrids (e.g., compound from ) exhibit enhanced antitumor activity due to kinase inhibition, suggesting that the target compound’s difluoromethyl group could similarly optimize binding in enzyme pockets . Antifungal Activity: Schiff base derivatives (e.g., VIa in ) demonstrate that electron-donating groups (e.g., methoxy) on the phenyl ring enhance antifungal potency, whereas the target compound’s EWGs may favor different mechanisms or targets .

For example, 1-(2-fluorophenyl)ethanone is obtained in 39% yield via bromination and recrystallization , while Suzuki coupling (used in for triazolopyrimidines) could be applicable for introducing difluoromethyl groups .

Biological Activity Trends Anticancer Potential: Difluorophenyl propenone derivatives (e.g., ) show anticancer activity, implying that the target compound’s fluorinated aryl group may similarly interact with cellular targets like microtubules or DNA topoisomerases . Metabolic Stability: The difluoromethyl group may reduce oxidative metabolism compared to hydroxylated analogs (e.g., 1-(4-hydroxyphenyl)ethanone), which are prone to glucuronidation or sulfation .

Gaps in Data Specific data on the target compound’s melting point, solubility, and pharmacological profiles (e.g., IC₅₀ values) are absent in the evidence. Comparative studies with fluorinated analogs (e.g., 1-(3-amino-2-fluorophenyl)ethanone, CAS 1262098-06-5 ) are needed to elucidate its unique properties.

Biological Activity

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of difluoromethyl and fluorophenyl substituents contributes to its unique properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is characterized by the following structural features:

- Molecular Formula : C9H8F3O

- Molecular Weight : 192.16 g/mol

- IUPAC Name : 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone

Antimicrobial Properties

Research indicates that compounds with difluoromethyl and fluorinated aromatic systems often exhibit enhanced antimicrobial activities. For instance, derivatives similar to 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies on related pyrazole derivatives have reported substantial inhibition of inflammatory mediators such as TNF-α and IL-6, indicating that 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone could similarly modulate inflammatory pathways .

The biological activity of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial resistance mechanisms.

- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways that lead to reduced inflammation or microbial growth.

Study on Antimicrobial Activity

In a recent study, derivatives of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone were tested against a panel of pathogens. The results showed that the compound exhibited an EC50 value in the low micromolar range against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Evaluation

Another study investigated the anti-inflammatory properties of fluorinated compounds similar to 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone. The results indicated a significant reduction in edema in animal models, with efficacy comparable to standard anti-inflammatory drugs such as diclofenac .

Research Findings Summary Table

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(3-(difluoromethyl)-2-fluorophenyl)ethanone?

The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic ring using a Lewis acid catalyst (e.g., AlCl₃). For example, 1-(3-fluoro-4-propoxyphenyl)ethanone was prepared using 3-fluoro-4-propoxybenzaldehyde and acetyl chloride under similar conditions . Adjustments to reaction time, temperature, and solvent polarity (e.g., dichloromethane vs. nitrobenzene) may optimize yield. Fluorinated intermediates may require inert atmospheres to prevent hydrolysis of sensitive groups.

Q. How can the purity and structural integrity of this compound be validated?

Use multimodal characterization :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and detect impurities. For example, 1-(4-fluorophenyl) derivatives show distinct fluorine coupling in ¹⁹F NMR .

- X-ray crystallography to resolve stereoelectronic effects of difluoromethyl and fluorine groups, as demonstrated for structurally similar aryl ethanones .

- High-resolution mass spectrometry (HRMS) to verify molecular mass (e.g., exact mass for C₉H₇F₃O is 188.0453 g/mol).

Q. What are the key stability considerations for this compound under experimental conditions?

- Thermal stability : Fluorinated aromatic ketones are generally stable up to 150°C but may decompose under prolonged heating.

- Light sensitivity : Protect from UV exposure to prevent radical degradation pathways common in fluoroorganics.

- Moisture : The difluoromethyl group may hydrolyze in acidic/alkaline conditions; store in anhydrous environments .

Advanced Research Questions

Q. How can regioselective functionalization of the difluoromethyl group be achieved?

Regioselectivity challenges arise due to the electron-withdrawing effects of fluorine. Directed ortho-metalation using LDA (lithium diisopropylamide) or Grignard reagents can target specific positions. For example, bromination of 1-(2-fluorophenyl)ethanone with Br₂ in CH₂Cl₂ selectively substitutes the para position relative to the carbonyl . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. How do steric and electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

The difluoromethyl group reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling. For instance, Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome deactivation . Steric hindrance from the difluoromethyl group may also limit access to meta positions.

Q. What analytical approaches resolve contradictions in spectral data for fluorinated aryl ethanones?

Contradictions often arise from solvent effects or dynamic rotational barriers . For example:

- Variable-temperature NMR can reveal conformational exchange in ¹⁹F signals .

- IR spectroscopy identifies carbonyl stretching frequencies (1680–1720 cm⁻¹), which shift with substituent electronegativity .

- HPLC-MS with ion-pairing agents (e.g., TFA) improves separation of fluorinated byproducts .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive molecules :

- Anticancer agents : Derivatives like 2-bromo-1-(2-fluorophenyl)ethanone are intermediates in tubulin polymerization inhibitors .

- Antimicrobials : Fluorinated ethanones enhance membrane permeability in Gram-negative bacteria .

- Kinase inhibitors : The difluoromethyl group mimics phosphate moieties in ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.